molecular formula C30H44O9 B13751653 Desaroside CAS No. 101418-20-6

Desaroside

Cat. No.: B13751653
CAS No.: 101418-20-6
M. Wt: 548.7 g/mol
InChI Key: OFHFAWOWNDPPEH-ACXZCSKNSA-N
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Description

Desaroside is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desaroside typically involves the glycosylation of a steroidal aglycone with a sugar moiety. This process can be carried out using various glycosyl donors and catalysts to facilitate the reaction. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates, while catalysts such as silver triflate or boron trifluoride etherate are employed to promote the glycosylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that produce cardenolides. This extraction process typically includes steps like solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Desaroside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the glycosidic linkage or the steroidal backbone, leading to different structural analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Desaroside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

    Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.

    Medicine: Due to its cardiotonic properties, this compound is investigated for potential therapeutic applications in treating heart conditions.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Desaroside exerts its effects primarily through the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase pump, and the pathways involved are related to calcium signaling and cardiac muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardenolide with similar cardiotonic properties.

    Ouabain: A well-known inhibitor of the sodium-potassium ATPase pump.

    Digoxin: A widely used cardiac glycoside with therapeutic applications.

Uniqueness of Desaroside

This compound is unique due to its specific glycosidic linkage and the particular structure of its steroidal aglycone. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic use.

Properties

CAS No.

101418-20-6

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-20,23-27,33-35H,5-10,12-14H2,1-4H3/t15?,17-,18+,19-,20?,23?,24+,25?,26?,27+,28+,29-,30+/m1/s1

InChI Key

OFHFAWOWNDPPEH-ACXZCSKNSA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3C(=O)C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)CC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O

Origin of Product

United States

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